![molecular formula C10H17NO2S B595209 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-70-0](/img/structure/B595209.png)
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound that has been described in the literature . This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Synthesis Analysis
Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The synthesis process involves the reduction of nitrile intermediate with lithium aluminum hydride to furnish the primary amine .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The molecular formula is C10H18N2O2 .Chemical Reactions Analysis
This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . It is also used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, as a chemical entity, finds relevance in the broader category of synthetic phenolic antioxidants (SPAs), which are employed across various industries to delay oxidation and extend product shelf life. SPAs, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are significant due to their presence in environmental matrices and their potential human exposure and toxicity implications. Research has highlighted the environmental occurrence of SPAs and their metabolites, suggesting a need for future studies focusing on less toxic and more environmentally friendly SPA alternatives (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
In the realm of naturally occurring substances, the study of neo fatty acids, neo alkanes, and their analogs reveals a wealth of biological activities. These substances, including those with tertiary butyl groups, serve as foundations for synthetic endeavors aimed at creating bioactive compounds for pharmaceutical, cosmetic, and agronomic applications. The exploration of these natural and synthetic compounds underscores their potential as antioxidants, antimicrobials, and anticancer agents, indicating the versatility of tert-butyl groups in medicinal chemistry and industrial applications (Dembitsky, 2006).
Nonchromatographic Bioseparation Processes
The application of tert-butyl-based compounds extends into the innovative field of bioseparation, particularly through three-phase partitioning (TPP) techniques. TPP has emerged as a promising approach for the efficient, eco-friendly separation of bioactive molecules. Parameters such as tert-butanol content significantly influence the TPP process, demonstrating the critical role of tert-butyl derivatives in optimizing bioseparation for applications in food, cosmetics, and medicine (Yan et al., 2018).
Decomposition of Organic Pollutants
The degradation of environmental pollutants, such as methyl tert-butyl ether (MTBE), is another area where tert-butyl derivatives, by analogy, contribute to environmental remediation efforts. Research into cold plasma reactors for decomposing MTBE, with the addition of hydrogen, highlights the potential for tert-butyl derivatives to facilitate the breakdown of organic pollutants into less harmful substances, offering a novel approach to mitigating environmental contamination (Hsieh et al., 2011).
Zukünftige Richtungen
“Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate” and its related intermediates have potential applications in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This opens up new avenues for research and development in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYDCPCBXIEFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719151 |
Source


|
| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-70-0 |
Source


|
| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
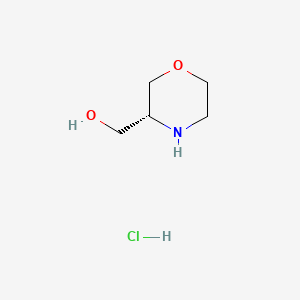

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)
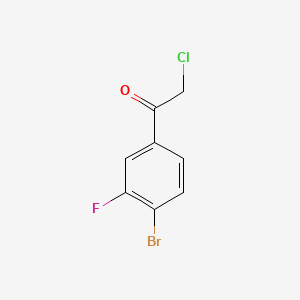

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
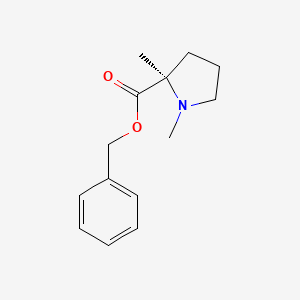
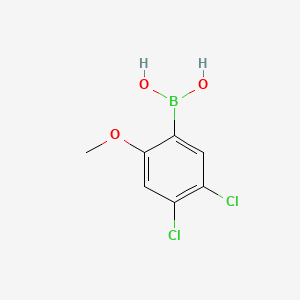
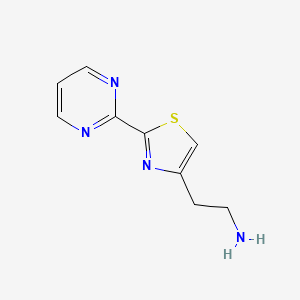

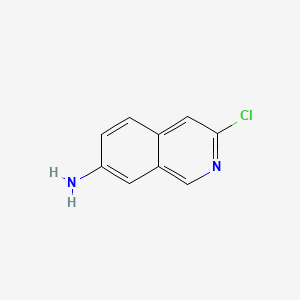
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)
